Cas no 2622-37-9 (10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-)

10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)- structure
2622-37-9 structure
Product Name:10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
CAS No:2622-37-9
MF:C19H21F3N2S
MW:366.443653821945
CID:264936
PubChem ID:72136
Update Time:2025-04-19

10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
    • N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
    • TRIFLUOMEPRAZINE
    • 10-[3-(Dimethylamino)-2-methylpropyl]-2-(trifluoromethyl)phenothiazine
    • dimethyl-[2-methyl-3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-amine
    • Trifluomeprazin
    • Trifluomeprazina
    • Trifluomeprazinum
    • Trifluoromeprazin
    • TRIFLUOMEPRAZINE [INN]
    • SCHEMBL941053
    • NS00114123
    • NCGC00181168-01
    • UNII-OF4T2241HQ
    • TRIFLUOMEPRAZINE [MI]
    • DTXSID7048247
    • OF4T2241HQ
    • Trifluomeprazine [INN:BAN]
    • Trifluomeprazinum [INN-Latin]
    • CHEMBL1717401
    • N,N,2-Trimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine #
    • 2622-37-9
    • Trifluomeprazina [INN-Spanish]
    • 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-(trifluoromethyl)-
    • Nortran [as maleate]
    • Q27285624
    • 10-(3-(Dimethylamino)-2-methylpropyl)-2-(trifluoromethyl)phenothiazine
    • 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-2-(trifluoromethyl)-
    • RP-7746
    • Inchi: 1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3
    • InChI Key: ILBBYVOOXMPNTM-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CC(C)CN(C)C

Computed Properties

  • Exact Mass: 366.13800
  • Monoisotopic Mass: 366.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 31.8A^2

Experimental Properties

  • Density: 1.215
  • Boiling Point: 435.4°Cat760mmHg
  • Flash Point: 217.2°C
  • Refractive Index: 1.559 
  • PSA: 31.78000
  • LogP: 5.57080

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